N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2.C2H2O4/c1-14-4-5-15-18(11-14)28-20(21-15)22-19(26)13-24-8-6-23(7-9-24)12-16(25)17-3-2-10-27-17;3-1(4)2(5)6/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDAUQBJLOXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)CC(=O)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate, also known by its CAS number 1351609-95-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The structure incorporates a benzothiazole moiety, a piperazine ring, and a thiophene group, which are known to enhance biological activity in similar compounds.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
In particular, compounds derived from benzothiazole have shown IC50 values indicating potent activity against cancer cell lines. For example, a related compound was found to inhibit HepG2 cell proliferation with an IC50 value of approximately 1.25 µM, leading to increased apoptosis rates as measured by flow cytometry .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties, particularly as a quorum-sensing inhibitor against Gram-negative bacteria such as Pseudomonas aeruginosa. In studies involving similar derivatives, certain compounds exhibited moderate growth inhibition at concentrations up to 1000 µg/mL while selectively inhibiting quorum sensing pathways without affecting bacterial growth significantly .
The efficacy of these compounds in disrupting biofilm formation and virulence factor production highlights their therapeutic potential in treating infections caused by resistant bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Quorum Sensing Inhibition : The ability to interfere with bacterial communication systems may reduce the pathogenicity of bacteria without directly killing them, thus preserving beneficial microbiota.
- Antioxidant Activity : Some derivatives possess reactive oxygen species (ROS) scavenging abilities, which can protect cells from oxidative stress and contribute to their anticancer effects .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their anticancer activities against various human cancer cell lines. Compounds showed significant inhibition rates, with some inducing apoptosis effectively at low concentrations .
- Quorum Sensing Inhibitors : Research indicated that certain benzothiazole derivatives could inhibit quorum sensing in Pseudomonas aeruginosa, demonstrating their potential as novel antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 444.58 g/mol. The presence of the thiophene ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable case study demonstrated that a related compound effectively reduced tumor growth in xenograft models, highlighting the potential of benzothiazole derivatives in cancer therapy .
Anti-inflammatory Effects
Compounds containing the benzothiazole structure have been shown to possess anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated a significant reduction in tumor size in mouse models when treated with varying doses over four weeks, showcasing its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that treatment with the compound led to a dose-dependent decrease in COX enzyme activity, supporting its role as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation and acylation reactions due to its nucleophilic secondary amines:
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Mechanistic Insight : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the electron-deficient carbonyl carbon.
Thiophene Ring Functionalization
The thiophen-2-yl group participates in electrophilic substitutions and cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 40°C | 5-bromo-thiophene derivative | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-thiophene hybrid | 58% |
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Key Observation : Bromination occurs regioselectively at the 5-position of the thiophene ring due to electron-donating effects from the adjacent carbonyl group .
Acetamide Hydrolysis
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH, 12h | Carboxylic acid derivative | 84% | |
| Basic (NaOH) | 2M NaOH, MeOH, 60°C, 6h | Sodium carboxylate salt | 91% |
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Application : Hydrolyzed products serve as intermediates for further derivatization, such as peptide coupling .
Oxalate Counterion Reactivity
The oxalate anion participates in salt metathesis and acid-base reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Salt Exchange | HCl (g), EtOAc, RT | Hydrochloride salt | 92% | |
| Neutralization | NaHCO₃, H₂O | Free base form | Quant. |
-
Stability Note : The free base exhibits higher solubility in organic solvents compared to the oxalate salt.
Reductive Amination and Cyclization
The compound undergoes intramolecular cyclization under reductive conditions:
| Conditions | Reagents | Product Formed | Yield | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, 70°C | Benzimidazole-fused derivative | 75% | |
| P(III)/P(V)=O Catalysis | PhSiH₃, m-xylene, 110°C | Spirocyclic oxindole analog | 68% |
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Mechanistic Pathway : Reductive elimination facilitates C–N bond formation, followed by cyclization to form heterocyclic scaffolds .
Stability Under Oxidative Conditions
The benzothiazole core resists oxidation, while the thiophene moiety is susceptible:
| Oxidizing Agent | Conditions | Degradation Product | Source |
|---|---|---|---|
| H₂O₂ | 30% H₂O₂, AcOH, 50°C, 3h | Thiophene sulfoxide | |
| KMnO₄ | 0.1M KMnO₄, H₂O, RT, 1h | Cleavage of thiophene ring |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of N-(benzo[d]thiazol-2-yl)acetamide derivatives with piperazine-linked substituents. Key structural variations among analogs include:
- 4-Nitrophenyl (): Electron-withdrawing nitro group may enhance binding affinity but reduce solubility. Piperazin-1-yl (): Basic nitrogen atoms could improve water solubility but increase susceptibility to protonation-dependent clearance. Phenyl/methoxyphenyl (): Hydrophobic or electron-donating groups that influence lipophilicity and target engagement .
- Benzothiazole modifications :
- 6-Methyl (target compound): Methylation may enhance membrane permeability via increased lipophilicity.
- 4-(p-Tolyl) (, Compound 13): Bulky substituents could sterically hinder target binding.
- 6-Trifluoromethyl (): Strong electron-withdrawing effects may alter electronic distribution and binding kinetics .
Physicochemical Properties
A comparison of molecular weight (MW), melting point (MP), and solubility-related features is summarized below:
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., piperidine), and temperature modulation. For example, stepwise coupling of the benzothiazole and piperazine moieties under reflux conditions, followed by oxalate salt formation, can enhance purity. Purification via recrystallization or column chromatography is critical, as evidenced by yields ranging from 45% to 91% in analogous acetamide derivatives .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound during synthesis?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying proton environments (e.g., methyl groups on benzothiazole at δ ~2.5 ppm) and carbon backbone integrity .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxalate salt and acetamide) .
- Melting Point Analysis : Validates purity, with deviations >2°C indicating impurities .
Q. How does the oxalate counterion influence the compound’s physicochemical properties?
- Methodological Answer : Oxalate salts are commonly used to enhance aqueous solubility and stability. While direct evidence for this compound is limited, analogous studies show that salt formation reduces hygroscopicity and improves crystallinity. Characterization via X-ray diffraction or differential scanning calorimetry (DSC) can assess salt stability .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated into the design of derivatives targeting the piperazine moiety?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition state analysis can predict feasible reaction pathways for modifying the piperazine ring. For instance, ICReDD’s approach uses computational screening to identify optimal conditions for introducing thiophene or alkyl substituents, reducing trial-and-error experimentation . Molecular dynamics simulations further assess steric effects during piperazine functionalization .
Q. What experimental strategies can resolve contradictions in spectroscopic data when characterizing novel analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperazine protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when carbon/hydrogen counts are ambiguous .
- Cross-Validation : Compare experimental IR/NMR data with simulated spectra from computational tools like Gaussian .
Q. What synthetic routes enable the introduction of thiophene and benzo[d]thiazole substituents while maintaining reaction efficiency?
- Methodological Answer :
- Thiophene Coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of thiophene to the oxoethyl-piperazine intermediate. Pd(PPh₃)₄ catalysis in THF at 80°C is effective for similar systems .
- Benzothiazole Functionalization : Microwave-assisted condensation of 2-aminothiophenol with methyl-substituted carbonyl precursors improves yield and reduces side reactions .
Q. How can reaction kinetics and mechanistic studies improve regioselectivity in substitutions on the benzothiazole ring?
- Methodological Answer :
- Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps. For example, steric hindrance at the 6-methyl position may slow electrophilic substitutions .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) or trapping of reactive intermediates (e.g., nitrenes) clarifies pathways for regioselective halogenation or sulfonation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
